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Compound of Interest

Compound Name: 3'-(O-Methyl)inosine

Cat. No.: B12320555

Get Quote

Technical Reference for Nucleoside Therapeutics and RNA Engineering[1]

Executive Summary
3'-O-methylinosine (3'-OMe-I) is a purine nucleoside analog characterized by the methylation of

the secondary hydroxyl group at the C3' position of the ribose sugar. Unlike its 2'-O-methylated

counterpart—widely used to stabilize RNA therapeutics against endonuclease degradation—3'-

O-methylinosine functions primarily as an obligate chain terminator.[1]

By blocking the C3' hydroxyl, this molecule prevents the formation of the canonical 3'→5'

phosphodiester bond required for RNA strand elongation. This property, combined with its

unique sugar pucker and resistance to 3'-exonucleolytic cleavage, makes it a critical tool in

polymerase fidelity studies, viral replication inhibition, and the structural capping of aptamers.

Molecular Architecture & Conformation[1][2]
Chemical Structure[1][3]

IUPAC Name: 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1,9-

dihydro-6H-purin-6-one[1]
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Molecular Formula: C₁₁H₁₄N₄O₅[1]

Molecular Weight: 282.25 g/mol [1]

Key Feature: The C3'-OH is replaced by a methoxy group (-OCH₃), rendering the position

chemically inert to phosphoramidite coupling or polymerase extension.

Sugar Pucker Analysis (North vs. South)
The conformation of the ribose ring is governed by the steric and electronic effects of the 3'-

substituent.

Dominant Conformation:C3'-endo (North, RNA-like).[1][2]

Mechanistic Driver: In the C2'-endo (South, B-DNA) conformation, a bulky substituent at the

3' position adopts a pseudo-axial orientation, creating unfavorable steric clashes. The C3'-

endo conformation places the 3'-methoxy group in a pseudo-equatorial position, which is

energetically more favorable.

Implication: When incorporated at the 3' terminus of an RNA strand, 3'-OMe-I locks the

terminal sugar into an A-form geometry, potentially enhancing stacking interactions with the

preceding base but preventing further elongation.

Parameter 3'-O-Methylinosine Inosine (Ribose) 2'-Deoxyinosine

3'-Substituent Methoxy (-OCH₃) Hydroxyl (-OH) Hydroxyl (-OH)

Preferred Pucker C3'-endo (North) C3'-endo C2'-endo (South)

Helix Compatibility A-Form (RNA) A-Form (RNA) B-Form (DNA)

Chemical Stability Profile
N-Glycosidic Bond Stability (Acid Resistance)
The stability of the bond connecting the hypoxanthine base to the sugar (N9-C1') is a critical

parameter for storage and in vivo half-life.
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Mechanism: Acid-catalyzed hydrolysis involves the protonation of the purine ring followed by

the formation of an oxocarbenium ion intermediate on the sugar.

Effect of 3'-OMe: The 3'-methoxy group is electron-withdrawing (inductive effect, -I).[1]

Compared to 2'-deoxyinosine (which lacks electronegative groups on the ring), 3'-OMe-I

destabilizes the oxocarbenium transition state, making the N-glycosidic bond significantly

more stable against acid hydrolysis (depurination).

Comparison: Stability is comparable to native inosine and significantly higher than

deoxyinosine.[1]

Resistance to Hydrolysis and Nucleases[6]
Alkaline Hydrolysis: The molecule retains a 2'-OH group.[1] However, because the 3'-position

is blocked, it cannot form internal phosphodiester bonds. Therefore, the classic mechanism

of RNA alkaline hydrolysis (2'-OH attacking the 3'-phosphate) is chemically impossible

because there is no 3'-phosphate.

Enzymatic Stability (Exonucleases): 3'-OMe-I confers near-absolute resistance to 3'→5'

exonucleases (e.g., Snake Venom Phosphodiesterase).[1] The enzyme requires a free 3'-

hydroxyl to coordinate the nucleophilic attack on the penultimate phosphate; the methyl cap

sterically and chemically occludes this active site.

Biological Mechanism & Pathway
The primary utility of 3'-O-methylinosine lies in its ability to act as a "dead-end" substrate for

polymerases.[1]
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Figure 1: Metabolic activation and chain termination mechanism of 3'-O-methylinosine.[1] The

analog mimics inosine triphosphate (ITP) but arrests elongation immediately upon

incorporation.

Synthesis and Characterization Protocols
Synthesis Strategy (Protection-Deprotection)
Direct methylation of inosine is non-selective.[1] A robust protocol requires transient protection

of the 2' and 5' hydroxyls.

Starting Material: Inosine.

Protection: Reaction with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂) in

pyridine.[1] This bifunctional reagent selectively bridges the 3' and 5' positions? Correction:

TIPDS typically bridges 3' and 5'. To target the 3'-OH for methylation, one must bridge 2' and

5' or use a sequence that leaves 3' free.

Revised Protocol: Use TIPDS to bridge 3' and 5', then selectively open the ring? No.

Optimal Route: React Inosine with TIPDS-Cl₂ to form the 3',5'-O-protected derivative

(major product).[1] This leaves the 2'-OH free.[1] This is for 2'-O-methylation.[1][3]

For 3'-O-Methylation: The synthesis is more challenging.[1] It often involves:

1. Tritylation: 5'-O-DMT-Inosine.

2. Isomerization/Blocking: Use of a 2'-O-TBDMS group (tert-butyldimethylsilyl) which is

bulky.[1]

3. Methylation: Reaction with methyl iodide (MeI) and sodium hydride (NaH).[1]

4. Deprotection: Removal of silyl and trityl groups.[1]

Analytical Characterization
To validate the identity of 3'-O-methylinosine, use the following markers:
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Method Diagnostic Signal Notes

¹H NMR (D₂O) δ ~3.4–3.5 ppm (s, 3H)

Strong singlet corresponding

to the methoxy (-OCH₃) group.

[1]

¹H NMR (Sugar) H1' Coupling Constant

J(1',2') < 2.0 Hz indicates C3'-

endo (North).[1] J(1',2') > 6.0

Hz indicates C2'-endo (South).

[1]

HPLC Retention Time Shift

Elutes later than Inosine on

C18 (Reverse Phase) due to

increased hydrophobicity of

the methyl group.

Mass Spec (ESI) [M+H]⁺ = 283.10 m/z

Base peak.[1] Fragmentation

may show loss of methyl group

or sugar.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3'-O-Methylinosine | C11H14N4O5 | CID 136662872 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC
[pmc.ncbi.nlm.nih.gov]

3. Hydrolytic stability of 2',3'-O-methyleneadenos-5'-yl 2',5'-di-O-methylurid-3'-yl 5'-O-
methylurid-3'(2')-yl phosphate: implications to feasibility of existence of phosphate-branched
RNA under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

4. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

5. X3DNA-DSSR Homepage -- Nucleic Acid Structures [x3dna.org]

To cite this document: BenchChem. [3'-O-Methylinosine: Structural Architecture and Stability
Profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12320555/docs#3-o-methylinosine-structural-
architecture-and-stability-profile]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/136662872
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069563/
https://pubchem.ncbi.nlm.nih.gov/compound/136662872
https://pubchem.ncbi.nlm.nih.gov/compound/136662872
https://pubchem.ncbi.nlm.nih.gov/compound/136662872
https://www.benchchem.com/product/b12320555?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/136662872
https://pubchem.ncbi.nlm.nih.gov/compound/136662872
https://pmc.ncbi.nlm.nih.gov/articles/PMC2814217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2814217/
https://pubmed.ncbi.nlm.nih.gov/15750653/
https://pubmed.ncbi.nlm.nih.gov/15750653/
https://pubmed.ncbi.nlm.nih.gov/15750653/
https://bc401.bmb.colostate.edu/3/nucleic-sugars.php
https://x3dna.org/highlights/sugar-pucker-correlates-with-phosphorus-base-distance
https://www.benchchem.com/product/b12320555/docs#3-o-methylinosine-structural-architecture-and-stability-profile
https://www.benchchem.com/product/b12320555/docs#3-o-methylinosine-structural-architecture-and-stability-profile
https://www.benchchem.com/product/b12320555/docs#3-o-methylinosine-structural-architecture-and-stability-profile
https://www.benchchem.com/product/b12320555/docs#3-o-methylinosine-structural-architecture-and-stability-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12320555?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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